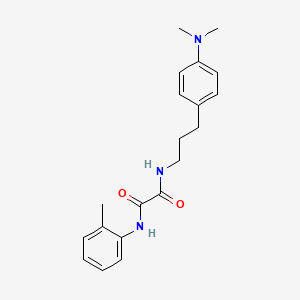

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide” is a complex organic compound. It contains a dimethylamino phenyl group, a propyl group, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the amide bonds. The presence of the dimethylamino group could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dimethylamino group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could make the compound more basic .Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly

The compound has been utilized in the study of helical supramolecular assemblies. Specifically, it was found that the carbonyl groups in the compound adopt an antiperiplanar conformation, allowing for the formation of a meso-helix through intramolecular hydrogen-bonding and soft interactions, which is significant in the context of molecular architecture and design (González-González et al., 2013).

Synthetic Methodologies

The compound's derivatives have been synthesized through novel synthetic approaches, significantly contributing to the field of organic synthesis. For instance, a one-pot synthetic method was developed for the synthesis of di- and mono-oxalamides, including derivatives of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Functionalization and Transformation

Studies have explored the functionalization and transformation of related structures to produce valuable chemical entities. For example, research has shown the regioselective olefination of substituted N,N-dimethylbenzylamines to transform into various compounds, including those related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide. These transformations are significant for developing new synthetic routes and chemical entities (Cai et al., 2007).

Hydrogen-Bonded Networks

The study of hydrogen-bonded supramolecular networks is another application. These networks have been studied extensively, showcasing the compound's relevance in understanding intermolecular interactions and forming extended supramolecular structures (Lee, 2010).

Eigenschaften

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-7-4-5-9-18(15)22-20(25)19(24)21-14-6-8-16-10-12-17(13-11-16)23(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPAYFCXKTKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline](/img/structure/B2637119.png)

![N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637120.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2637121.png)

![3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2637122.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2637129.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2637131.png)

![3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2637135.png)

![N-(2-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637140.png)